molecular formula C18H18N2O6S2 B2547511 5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide CAS No. 2309590-12-1

5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide

Cat. No.: B2547511
CAS No.: 2309590-12-1
M. Wt: 422.47
InChI Key: ARXIROQFRZMIBP-UHFFFAOYSA-N
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Description

5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a furan ring, and a benzamide moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Properties

IUPAC Name

5-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S2/c1-25-14-5-4-11(9-12(14)18(19)22)28(23,24)20-10-13(21)15-6-7-16(26-15)17-3-2-8-27-17/h2-9,13,20-21H,10H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXIROQFRZMIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thiophene and furan rings, followed by their functionalization to introduce the hydroxy and ethyl groups. The final step involves the sulfonation and coupling with 2-methoxybenzamide under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonamide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Tetracaine: A local anesthetic with a similar benzamide structure.

    Ramipril: An angiotensin-converting enzyme (ACE) inhibitor with a related sulfonamide group.

Uniqueness

5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide is unique due to its combination of thiophene, furan, and benzamide moieties, which confer distinct chemical and biological properties

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